molecular formula C7H14 B7770532 trans-3-Heptene CAS No. 68476-39-1

trans-3-Heptene

Cat. No.: B7770532
CAS No.: 68476-39-1
M. Wt: 98.19 g/mol
InChI Key: WZHKDGJSXCTSCK-FNORWQNLSA-N
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Description

General Overview of Alkene Stereoisomerism and Research Significance

Alkenes are hydrocarbons characterized by the presence of at least one carbon-carbon double bond. This double bond, consisting of one sigma (σ) bond and one pi (π) bond, imparts a rigid, planar geometry to that portion of the molecule. Unlike single bonds which allow for free rotation, rotation around the C=C double bond is restricted. This rigidity is the basis for stereoisomerism in alkenes, a phenomenon where molecules have the same molecular formula and connectivity of atoms, but differ in the three-dimensional arrangement of those atoms.

There are two primary systems for naming alkene stereoisomers:

Cis-Trans Isomerism : This system is typically used for simpler alkenes where each carbon of the double bond is attached to two different groups, and there is at least one group common to both carbons (often hydrogen). The prefix cis- indicates that identical or high-priority groups are on the same side of the double bond, while trans- indicates they are on opposite sides.

E/Z Isomerism : For more complex alkenes, especially those with three or four different substituents on the double-bond carbons, the E/Z notation is a more universal and unambiguous system. ucalgary.ca It is based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgscience-revision.co.uk According to these rules, priority is assigned to the groups attached to each carbon of the double bond based on the atomic number of the atom directly bonded to the carbon; higher atomic numbers receive higher priority. science-revision.co.ukucalgary.ca

Z (from the German zusammen, meaning "together") designates an isomer where the two highest-priority groups are on the same side of the double bond.

E (from the German entgegen, meaning "opposite") designates an isomer where the two highest-priority groups are on opposite sides of the double bond. ucalgary.caucalgary.ca

In the case of 3-heptene (B165601), the ethyl group (-CH2CH3) has a higher priority than the hydrogen atom on one carbon, and the propyl group (-CH2CH2CH3) has a higher priority than the hydrogen atom on the other. In trans-3-Heptene (B81421), these higher-priority alkyl groups are on opposite sides, making it systematically named (E)-3-Heptene .

The significance of alkene stereoisomerism in research is profound. Different stereoisomers, despite having the same chemical formula, are distinct compounds with different physical properties, such as boiling points, melting points, and stability. libretexts.org More importantly, their chemical reactivity and biological activity can vary dramatically. This distinction is critical in fields like pharmacology, where only one stereoisomer may exhibit the desired therapeutic effect while the other could be inactive or even harmful. Therefore, the ability to selectively synthesize and control stereochemistry is a central goal in modern organic chemistry.

Historical Context of this compound Investigation

A detailed historical record pinpointing the first isolation or synthesis of this compound is not extensively documented, as is common for simple hydrocarbons. Its investigation is interwoven with the broader history of alkene chemistry and the development of analytical techniques capable of distinguishing between isomers.

Early methods of alkene synthesis, such as the dehydration of alcohols (like 4-heptanol) or the reduction of alkynes (like 3-heptyne), often yielded mixtures of constitutional and stereoisomers. chemicalbook.com A primary challenge for chemists in the late 19th and early 20th centuries was the separation of these closely related compounds and the confirmation of their structures. The initial understanding of geometric isomerism was built on the foundational theories of molecular structure, but proving the existence of isomers like cis- and this compound required robust analytical methods.

The advent of spectroscopic techniques was a turning point. Infrared (IR) spectroscopy, for instance, provided a powerful tool for differentiation; trans-alkenes exhibit a characteristic strong absorption band for the out-of-plane C-H bending vibration at approximately 960–980 cm⁻¹, which is absent in the corresponding cis-isomers. Later, the development of Gas Chromatography (GC) allowed for the efficient physical separation of isomeric mixtures, while Nuclear Magnetic Resonance (NMR) spectroscopy provided definitive structural information about the spatial arrangement of atoms. As a fundamental internal alkene, this compound has served for decades as a model substrate in the development and validation of these analytical methods and in studies of alkene reactivity.

Current Research Trends and Unanswered Questions Pertaining to this compound

In contemporary research, this compound is less a target of synthesis itself and more a fundamental building block or substrate used to explore new chemical reactions and catalytic systems.

Current Research Trends:

Catalytic Isomerization: A major area of modern research is the development of catalysts that can interconvert alkene isomers. Of particular interest is contra-thermodynamic isomerization, a process that converts a more stable internal alkene (like 3-heptene) into a less stable, but synthetically more versatile, terminal alkene (like 1-heptene). researchgate.netyoutube.com This is a challenging transformation because it proceeds against a thermodynamic gradient. Recent studies have explored novel catalysts based on cobalt, chromium, and light-driven photochemical systems to achieve this goal, using simple alkenes like heptene (B3026448) isomers to test their efficacy. youtube.comorganic-chemistry.org

Stereoselective Synthesis and Functionalization: The ongoing development of highly stereoselective reactions remains a core theme in organic chemistry. While this compound is generally the more thermodynamically stable isomer compared to its cis counterpart, creating methods that can generate either isomer with very high selectivity is crucial. This includes refining classic methods like the Wittig reaction and exploring new frontiers in olefin metathesis. organic-chemistry.org Furthermore, this compound serves as a simple, non-interfering substrate for testing new functionalization reactions that add groups across the double bond, aiming for high efficiency and stereospecificity.

Mechanistic Studies: Simple alkenes are invaluable for studying the mechanisms of complex chemical reactions. By using a substrate like this compound, which lacks other reactive functional groups, researchers can isolate and study the specific interactions occurring at the carbon-carbon double bond, providing fundamental insights that can be applied to more complex molecules.

Unanswered Questions:

How can catalysts be designed to achieve highly efficient and selective contra-thermodynamic isomerization under mild, sustainable, and economically viable conditions? researchgate.net

What new synthetic methodologies can provide absolute (approaching 100%) stereocontrol in the formation of E or Z isomers for a wide range of substrates, moving beyond model systems like 3-heptene?

Can new asymmetric catalytic systems be developed to convert simple, non-chiral alkenes like this compound into complex, value-added chiral products with high enantioselectivity for applications in medicine and materials?

Physicochemical Properties of this compound

PropertyValue
IUPAC Name (E)-hept-3-ene
Synonyms This compound, (E)-3-Heptene
CAS Number 14686-14-7
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
Appearance Colorless liquid
Boiling Point 95-96 °C
Melting Point -137 to -136.6 °C
Density 0.702 g/mL at 20 °C

Data compiled from multiple sources. nih.govchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hept-3-ene
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InChI

InChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3/b7-5+
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InChI Key

WZHKDGJSXCTSCK-FNORWQNLSA-N
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Canonical SMILES

CCCC=CCC
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Isomeric SMILES

CCC/C=C/CC
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID40873235
Record name (3E)-3-Heptene
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Molecular Weight

98.19 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name trans-3-Heptene
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Vapor Pressure

52.4 [mmHg]
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CAS No.

14686-14-7, 592-78-9, 68476-39-1
Record name trans-3-Heptene
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Advanced Synthetic Methodologies for Trans 3 Heptene and Its Stereoisomers

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in organic chemistry for isolating a specific stereoisomer from a mixture of possible products. For trans-3-heptene (B81421), this involves directing the reaction pathway to favor the formation of the E-isomer over the cis (Z)-isomer.

Dehydration of Alcohols

The elimination of a water molecule from an alcohol, known as dehydration, is a fundamental method for synthesizing alkenes. The choice of starting material and reaction conditions is critical for controlling the stereochemical outcome.

The acid-catalyzed dehydration of a secondary alcohol, such as 3-heptanol, typically proceeds through a unimolecular elimination (E1) mechanism. This multi-step pathway is initiated by the protonation of the alcohol's hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid), converting it into a good leaving group (water).

The key steps of the E1 mechanism are:

Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group in 3-heptanol attacks a proton (H⁺) from the acid catalyst, forming a protonated alcohol (an alkyloxonium ion).

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary carbocation at the third carbon of the heptane (B126788) chain. This step is the rate-determining step of the reaction.

Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. Abstraction of a proton from carbon-2 or carbon-4 leads to the formation of 2-heptene (B165337) or 3-heptene (B165601), respectively.

According to Zaitsev's rule, the thermodynamically most stable alkene will be the major product. In this case, the di-substituted heptenes are more stable than any mono-substituted isomer. Between the possible stereoisomers of 3-heptene, the trans isomer is more stable than the cis isomer due to reduced steric strain between the alkyl groups on opposite sides of the double bond. The free rotation around the single bond in the carbocation intermediate allows the molecule to adopt the most stable conformation before deprotonation, leading to a higher yield of the trans-alkene. askfilo.comlibretexts.org

Achieving high selectivity for this compound requires careful optimization of the reaction conditions. Several factors influence the product distribution in the dehydration of secondary alcohols.

Temperature: The reaction temperature is a critical parameter. For secondary alcohols, temperatures in the range of 100–140 °C are typically required to favor elimination over the competing ether formation reaction, which can occur at lower temperatures. libretexts.org

Catalyst Concentration: The concentration of the acid catalyst affects the rate of the reaction. A higher concentration increases the rate of protonation but can also lead to undesired side reactions.

Solvent: While the reaction is often run neat, the choice of a non-nucleophilic solvent can influence the reaction pathway. Hydrothermal conditions, using water as both the solvent and catalyst at high temperatures and pressures, have been shown to favor the E1 mechanism for secondary alcohols. acs.orgelsevierpure.com

The following table illustrates the typical product distribution that can be expected from the dehydration of a secondary alcohol under E1-favoring conditions, highlighting the preference for the more stable trans-alkene.

Table 1. Illustrative Product Distribution in the Acid-Catalyzed Dehydration of a Secondary Alcohol (e.g., 3-Heptanol)
ProductIsomer TypeRelative StabilityExpected Yield
This compoundStereoisomer (E)Most StableMajor
cis-3-Heptene (B43857)Stereoisomer (Z)Less StableMinor
2-Heptene (cis and trans)Constitutional IsomerStableSignificant

Elimination Reactions for Stereocontrolled Alkene Formation

Elimination reactions of alkyl halides provide a powerful and versatile alternative for synthesizing alkenes with a high degree of stereocontrol.

The dehydrohalogenation of an alkyl halide, such as 3-chloroheptane, involves the removal of a hydrogen atom and a halogen atom from adjacent carbons to form an alkene. This reaction is typically promoted by a strong base and proceeds via a bimolecular elimination (E2) mechanism.

The E2 mechanism is a concerted, one-step process where the base removes a proton from a β-carbon at the same time as the leaving group (chloride ion) departs from the α-carbon. For the reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. This stereochemical requirement is crucial for the orbital overlap necessary to form the new π-bond. When 3-chloroheptane reacts with a strong base, rotation around the C2-C3 and C3-C4 bonds allows the molecule to achieve the necessary anti-periplanar arrangement, leading to the formation of 2-heptene and 3-heptene.

The choice of base is a critical factor that influences both the regioselectivity (which constitutional isomer is formed) and the stereoselectivity (which stereoisomer is formed) of the E2 reaction.

Base Strength: A strong base is required to facilitate the E2 mechanism. Common strong bases include alkoxides like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu), as well as lithium diisopropylamide (LDA).

Steric Hindrance: The size, or steric bulk, of the base plays a significant role in determining the product ratio.

Non-hindered bases , such as sodium ethoxide, are small enough to abstract a proton from the more sterically hindered, but more substituted, interior carbon. This leads to the formation of the more thermodynamically stable Zaitsev product as the major isomer. In the case of 3-chloroheptane, this would favor the formation of 3-heptene over 2-heptene.

Sterically hindered bases , like potassium tert-butoxide, are very bulky. masterorganicchemistry.com This bulkiness makes it difficult for the base to access the internal protons. Instead, it preferentially abstracts the more accessible proton from the less substituted carbon, leading to the Hofmann product.

For the synthesis of 3-heptene from 3-chloroheptane, a non-hindered base like sodium ethoxide would be used to favor the Zaitsev product. Within the 3-heptene products, the E2 mechanism's transition state energetics favor the formation of the more stable trans isomer. The transition state leading to the trans-alkene has the alkyl groups further apart, minimizing steric repulsion, and is therefore lower in energy, resulting in a faster reaction rate and a higher yield of the trans product. libretexts.org

The following interactive data table provides an illustrative comparison of product distributions in the E2 elimination of a secondary alkyl halide with different bases, based on established principles for similar substrates.

Table 2. Illustrative Product Distribution for the E2 Elimination of a Secondary Alkyl Halide (e.g., 2-Bromopentane)
BaseBase TypeMajor RegioisomerMajor StereoisomerProduct Ratio (Zaitsev:Hofmann)
Sodium Ethoxide (NaOEt)Non-hindered2-Pentene (Zaitsev)trans-2-Pentene~70:30
Potassium tert-Butoxide (KOtBu)Hindered1-Pentene (Hofmann)N/A~25:75

Catalytic Strategies for Stereoselective Formation

Catalytic methods offer precise control over chemical reactions, enabling the selective formation of specific stereoisomers. For the synthesis of this compound, strategies involving transition metal catalysts are of particular importance.

Palladium(0)-catalyzed cross-coupling reactions are powerful tools for the stereoselective synthesis of alkenes. While not always directly applied to a simple molecule like 3-heptene, the underlying principles of reactions such as the Heck, Suzuki, and Stille couplings can be generalized to favor the formation of trans (E) isomers.

The mechanism of these reactions typically involves a series of steps: oxidative addition, transmetalation (for Suzuki and Stille), migratory insertion, and β-hydride elimination. The stereochemical outcome is often determined during the migratory insertion and β-hydride elimination steps. The formation of the thermodynamically more stable trans product is generally favored due to reduced steric strain in the transition state leading to its formation.

For instance, in a hypothetical Heck-type reaction to form the backbone of 3-heptene, the syn-elimination of the palladium hydride intermediate would preferentially lead to the E-alkene. The choice of ligands and reaction conditions can further influence this selectivity. While direct synthesis of this compound via these methods is not common due to the availability of simpler routes, the principles of palladium(0) catalysis provide a framework for the stereoselective construction of substituted trans-alkenes. Some palladium complexes have also been shown to catalyze the cis-trans isomerization of specific alkenes, particularly those bearing electron-withdrawing substituents, by coordinating to the double bond and facilitating rotation.

The stereochemical environment of a catalytic reaction can be precisely controlled through the use of chiral ligands and sterically demanding substrates. Although this compound is an achiral molecule, these principles are fundamental in reactions designed to selectively produce one geometric isomer over another.

Chiral ligands coordinate to a metal center to create an asymmetric catalytic environment. While their primary application is in enantioselective synthesis (the formation of one enantiomer over another), the steric properties of these ligands also play a critical role in diastereoselectivity, which includes cis/trans isomerism. A bulky ligand can create significant steric hindrance, forcing substrates to approach and react in a specific orientation that minimizes steric clashes. This often favors the formation of the trans isomer, where the larger substituent groups are positioned on opposite sides of the double bond.

Similarly, employing a sterically hindered substrate can dictate the stereochemical outcome. During synthesis, the transition state leading to the trans isomer is often lower in energy because it minimizes unfavorable steric interactions between bulky groups. By carefully selecting a catalyst with appropriate ligands and designing substrates with specific steric profiles, chemists can direct the reaction pathway toward the desired trans-alkene product with high selectivity.

Geometric Isomerization as a Preparative Route

Geometric isomerization is a direct method for converting a more readily available cis isomer into the thermodynamically more stable trans isomer. This transformation can be achieved through various catalytic means, including the use of acids or radical initiators.

The use of nitric acid as a catalyst provides a method for the geometric isomerization of cis-alkenyl compounds to their corresponding trans-isomers. google.com This process involves heating the cis-alkene in the presence of nitric acid, which serves as the sole catalyst. google.com Commercially available concentrations of nitric acid, such as 60-70%, are effective for this transformation. google.com

The reaction can achieve a high degree of isomerization, with reported conversions of cis to trans isomers reaching between 50% and 81%. google.com Furthermore, the method demonstrates high selectivity, often between 99% and 100%, indicating that side reactions like double bond migration are minimal. google.com The active species responsible for the isomerization is believed to be the nitrogen dioxide radical (NO₂), which can be generated from nitric or nitrous acid. semanticscholar.org

Table 1: Nitric Acid Catalyzed Isomerization of cis-Alkenyl Compounds
ParameterValueReference
CatalystNitric Acid (e.g., 60-70%) google.com
Degree of Isomerization50 - 81% google.com
Selectivity99 - 100% google.com
Proposed Active SpeciesNitrogen Dioxide (NO₂) semanticscholar.org

The conversion from cis to trans isomers can be explained by a radical-mediated mechanism. This process is initiated by a radical species, such as the nitrogen dioxide radical (NO₂) generated from nitric acid, which adds to the carbon-carbon double bond of the cis-3-heptene molecule.

The key steps of the mechanism are as follows:

Radical Addition: The radical (X•, e.g., NO₂) attacks the π-bond of the cis-alkene, breaking the double bond and forming a new carbon-radical bond. This creates a single bond between carbons 3 and 4, and a new radical center on the adjacent carbon.

Bond Rotation: With the π-bond temporarily broken, free rotation can now occur around the C3-C4 sigma bond. This rotation allows the molecule to adopt various conformations.

Radical Elimination: The molecule will tend to adopt the most thermodynamically stable conformation, where the larger alkyl groups (ethyl and propyl) are on opposite sides to minimize steric hindrance. From this conformation, the initial radical species (X•) is eliminated, reforming the double bond and yielding the this compound isomer.

Because the trans isomer is energetically more favorable than the cis isomer, this process effectively converts the cis starting material into the more stable trans product.

Isomerization Polymerization Techniques

Isomerization polymerization is a specialized technique where a monomer undergoes isomerization before or during the polymerization process. In the case of 3-heptene, this method can be employed using a Ziegler-Natta catalyst, such as a combination of (C₂H₅)₃Al and TiCl₃.

When 3-heptene (either cis or trans) is subjected to these catalytic conditions, it undergoes both positional and geometric isomerization. The double bond migrates along the carbon chain, primarily converting 3-heptene and 2-heptene isomers into 1-heptene. This in-situ-generated 1-heptene then acts as the polymerizable monomer. The resulting polymer is therefore poly(1-heptene), a high molecular weight polymer consisting of 1-heptene repeating units.

Table 2: Relative Polymerization Rates of Heptene (B3026448) Isomers
IsomerRelative Rate of Polymerization
1-HepteneHighest
2-HepteneIntermediate
3-HepteneLowest

Monomer-Isomerization Polymerization of Heptene Isomers

Monomer-isomerization polymerization is a powerful technique that allows for the polymerization of internal olefins, which are typically less reactive in conventional polymerization, to produce linear polymers. This process involves the isomerization of the internal olefin to a more reactive terminal olefin in situ, which then undergoes polymerization.

Ziegler-Natta catalysts are a cornerstone of polymer chemistry, enabling the stereospecific polymerization of α-olefins. A typical Ziegler-Natta catalyst system consists of a transition metal compound, such as titanium trichloride (TiCl₃), and an organoaluminum cocatalyst, like triethylaluminium ((C₂H₅)₃Al) study.comorganic-chemistry.orglibretexts.org.

In the context of heptene isomers, a (C₂H₅)₃Al-TiCl₃ catalyst system can be employed to polymerize 2-heptene and 3-heptene. The process, conducted at elevated temperatures (e.g., 80°C), results in the formation of a high molecular weight polymer composed of 1-heptene units study.com. This indicates that the catalyst system facilitates the isomerization of the internal double bond to the terminal position before polymerization occurs. The rate of polymerization of heptene isomers follows the order: 1-heptene ≥ 2-heptene > 3-heptene, highlighting the higher reactivity of the α-olefin study.comalfa-chemistry.com.

The mechanism involves a stepwise migration of the double bond. The unreacted olefinic monomer after the polymerization process shows a distribution of isomers, confirming the occurrence of isomerization study.com.

Table 1: Polymerization of Heptene Isomers with (C₂H₅)₃Al-TiCl₃ Catalyst

MonomerPolymerization RatePrimary Polymer Unit
1-HepteneHighest1-Heptene
2-HepteneIntermediate1-Heptene
3-HepteneLowest1-Heptene

To enhance the rate of monomer-isomerization polymerization, a separate isomerization catalyst can be added to the Ziegler-Natta system. Nickel acetyl-acetonate [Ni(acac)₂] is an effective catalyst for this purpose study.com. The addition of Ni(acac)₂ accelerates the polymerization of 2-heptene and 3-heptene by increasing the rate of isomerization of these internal olefins to the more readily polymerizable 1-heptene study.com. This demonstrates a synergistic effect where the nickel complex facilitates the necessary isomerization step, which then feeds the Ziegler-Natta catalyst with the reactive monomer.

The functioning of such nickel-based systems often involves the in-situ formation of catalytically active nickel-containing nanoparticles scbt.comyoutube.com. The interaction between the nickel precursor and the organoaluminum cocatalyst generates these active sites.

A more sophisticated approach to polymerizing internal olefins and controlling polymer architecture is "chain-walking" polymerization, often employing late-transition metal catalysts like Nickel(II) α-diimine complexes mnstate.eduoregonstate.eduorganic-chemistry.org. This mechanism allows the active catalyst center to "walk" along the polymer chain through a series of β-hydride eliminations and re-insertions. This process can effectively isomerize the monomer unit after it has been incorporated into the growing polymer chain, leading to a variety of polymer microstructures from a single monomer organic-chemistry.org.

When applied to α-olefins, chain-walking polymerization can produce polymers with branches of varying lengths. For internal olefins like 3-heptene, these catalysts can facilitate polymerization and potentially create unique polymer structures. The mechanism involves both 1,2- and 2,1-insertions of the olefin, followed by the chain-walking process, which can lead to the formation of linear (from 2,1-insertion followed by walking to the terminus) or branched structures oregonstate.edu. The specific structure of the α-diimine ligand on the nickel catalyst plays a crucial role in directing the catalytic activity and the resulting polymer architecture mnstate.edu.

Table 2: Comparison of Polymerization Methodologies for Heptene Isomers

MethodologyCatalyst SystemKey FeatureResulting Polymer from 3-Heptene
Monomer-Isomerization Polymerization(C₂H₅)₃Al-TiCl₃Isomerization to 1-heptene prior to polymerization.Linear poly(1-heptene).
Accelerated Monomer-Isomerization(C₂H₅)₃Al-TiCl₃ + Ni(acac)₂Enhanced rate of isomerization to 1-heptene.Linear poly(1-heptene).
Chain-Walking PolymerizationNickel(II) α-diimine complexesIsomerization of the growing polymer chain.Potentially branched or linear polyolefins.

Multi-Step Synthesis Pathways Involving Alkene Intermediates

The synthesis of this compound with high stereoselectivity can be achieved through various multi-step synthetic routes that often involve the formation and transformation of other alkene or alkyne intermediates. These methods offer precise control over the final product's geometry.

One illustrative, albeit reverse, pathway highlights the chemical relationship between stereoisomers and the types of intermediates involved. The conversion of this compound to cis-3-heptene can be accomplished in a three-step sequence, demonstrating the use of both alkene and alkyne intermediates study.com.

Bromination of the Alkene: this compound is first treated with bromine (Br₂) in an inert solvent like methylene chloride. This reaction proceeds via an anti-addition mechanism to form the vicinal dibromide, (3R,4S)-3,4-dibromoheptane and its enantiomer.

Double Dehydrobromination to an Alkyne: The resulting 3,4-dibromoheptane is then subjected to a double elimination reaction using a strong base, such as sodium amide (NaNH₂). This removes two equivalents of hydrogen bromide and forms the internal alkyne, 3-heptyne (B1585052).

Stereoselective Reduction of the Alkyne: Finally, the 3-heptyne is reduced back to an alkene. The stereochemical outcome of this step is dependent on the choice of reducing agent. To obtain the cis-alkene, a partial reduction using hydrogen gas with Lindlar's catalyst is employed study.com. Conversely, to generate the trans-alkene, a dissolving metal reduction, such as with sodium in liquid ammonia (B1221849), would be used.

This sequence underscores a general strategy for synthesizing a specific alkene isomer: the formation of an alkyne followed by a stereoselective reduction.

More direct methods for the stereoselective synthesis of trans-alkenes like this compound include olefination reactions, which construct the double bond from carbonyl compounds and other precursors.

The Wittig Reaction: This reaction involves the use of a phosphorus ylide to convert an aldehyde or ketone into an alkene mnstate.eduumass.eduyoutube.comlibretexts.org. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (where the R group attached to the carbanion is electron-withdrawing) generally lead to the formation of (E)-alkenes (trans) organic-chemistry.org. To synthesize this compound, one could envision the reaction of a stabilized ylide derived from 1-bromopropane with butanal, or a ylide from 1-bromobutane with propanal.

The Julia-Lythgoe and Julia-Kocienski Olefinations: These are powerful multi-step methods for the synthesis of (E)-alkenes from phenyl sulfones and aldehydes or ketones organic-chemistry.orgalfa-chemistry.comwikipedia.org. The classical Julia-Lythgoe olefination is a two-step process involving the formation of a β-acyloxysulfone intermediate, followed by reductive elimination, typically with sodium amalgam, which provides excellent (E)-selectivity organic-chemistry.org. The Julia-Kocienski modification is a one-pot version that also yields trans-alkenes with high selectivity alfa-chemistry.comwikipedia.org. For this compound, this would involve reacting a sulfone derived from propane with butanal, or a sulfone from butane with propanal.

Mechanistic Organic Chemistry of Trans 3 Heptene Reactions

Reaction Pathways and Kinetics

The principal reaction pathways for trans-3-heptene (B81421) involve transformations at the C=C double bond and the adjacent allylic positions. The kinetics of these reactions are influenced by factors such as bond dissociation energies, steric hindrance, and the stability of intermediate species like carbocations and radicals.

Hydrogen Atom Abstraction Reactions

Hydrogen atom abstraction is a significant reaction pathway for alkenes, particularly at elevated temperatures. In this compound, the allylic hydrogens are the most susceptible to abstraction due to the lower bond dissociation energy of the allylic C-H bond compared to vinylic or other alkyl C-H bonds. This is because the resulting allylic radical is stabilized by resonance.

The reaction of this compound with hydroxyl radicals (•OH) can proceed via two main channels: addition of the OH radical to the double bond or abstraction of a hydrogen atom. The dominant pathway is temperature-dependent. At lower temperatures (below 450 K), the addition of the hydroxyl radical to the double bond is the more favorable pathway. umich.edu As the temperature increases, hydrogen atom abstraction becomes the predominant mechanism.

Computational studies on the analogous compound, trans-3-hexene (B77681), show that at temperatures below 450 K, OH addition is the most significant reaction pathway. umich.edu However, at temperatures exceeding 1000 K, hydrogen atom abstraction becomes the dominant route, with over 70% of the abstraction occurring at the allylic position. umich.edu This suggests a similar trend for this compound. The rate constants for the gas-phase reactions of OH radicals with various alkenes have been measured, and for trans-2-heptene, a structural isomer of this compound, the rate constant at 299 ± 2 K is (6.76 ± 0.32) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govacs.org This value provides an estimate of the reactivity of this compound with OH radicals under atmospheric conditions.

Rate Constants for the Reaction of OH Radicals with Various Alkenes at 299 ± 2 K nih.govacs.org
AlkeneRate Constant (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹)
trans-2-Hexene6.08 ± 0.26
trans-2-Heptene6.76 ± 0.32
trans-2-Octene7.23 ± 0.21

At high temperatures, typically above 1000 K, the abstraction of allylic hydrogens becomes the primary reaction pathway for this compound. umich.edu The energy supplied at these temperatures is sufficient to overcome the activation barrier for C-H bond cleavage at the allylic positions (C2 and C5). This process leads to the formation of a resonance-stabilized allylic radical.

Electrophilic Addition Reactions

The electron-rich pi (π) bond of the C=C double bond in this compound makes it susceptible to attack by electrophiles. libretexts.org This leads to electrophilic addition reactions, where the π bond is broken, and two new sigma (σ) bonds are formed.

The general mechanism for electrophilic addition involves a two-step process. In the first step, the electrophile attacks the double bond, forming a carbocation intermediate. libretexts.org In the case of a symmetrical alkene like this compound, the initial addition of an electrophile (E⁺) to either carbon of the double bond (C3 or C4) will lead to the same secondary carbocation. In the second step, a nucleophile (Nu⁻) attacks the carbocation, resulting in the final addition product.

For instance, the reaction of this compound with an electrophile like hydrogen bromide (HBr) would proceed through the formation of a 3-bromoheptane (B146003) or 4-bromoheptane. Since the intermediate carbocation is at a secondary position, rearrangements to a more stable carbocation are possible if a more substituted carbon is adjacent, though this is not the case for the initial carbocation in this specific reaction. The addition of halogens, such as chlorine (Cl₂), to this compound is also an example of an electrophilic addition reaction. acs.org

Acid-catalyzed hydration is another example of an electrophilic addition reaction. In the presence of a strong acid catalyst, a water molecule can add across the double bond of this compound to form an alcohol. libretexts.org The mechanism is initiated by the protonation of the double bond by a hydronium ion (H₃O⁺) to form a secondary carbocation, which is then attacked by a water molecule. libretexts.orgsavemyexams.com A subsequent deprotonation step yields the alcohol product and regenerates the acid catalyst. libretexts.orgsavemyexams.com

General Steps in Electrophilic Addition to this compound
StepDescription
1The electrophile (E⁺) attacks the π bond of the C=C double bond, forming a secondary carbocation intermediate and a new C-E σ bond.
2The nucleophile (Nu⁻) attacks the carbocation, forming a new C-Nu σ bond and yielding the final addition product.

Radical Reactions

In addition to abstraction reactions, this compound can also undergo radical addition reactions, particularly in the presence of radical initiators.

The addition of alkoxyl radicals to the double bond of this compound represents a key step in various radical-mediated processes. A study on the reaction between the tert-butoxyl radical ((Me)₃CO•) and trans-3-hexene provides insight into this mechanism. The reaction proceeds via the addition of the alkoxyl radical to the double bond, forming a radical intermediate.

The addition of the alkoxyl radical to the double bond of this compound would result in a carbon-centered radical intermediate. This intermediate can then participate in subsequent reaction steps, such as abstracting a hydrogen atom from another molecule or reacting with another radical species.

Abstraction-Addition and Addition-Addition-Elimination Channels

Theoretical studies, particularly on the analogous trans-3-hexene, have shed light on potential reaction pathways involving radical species. While direct experimental data on this compound is limited in this specific area, the reaction mechanisms of similar alkenes provide a strong basis for understanding its behavior. For instance, the reaction between a tert-butoxy (B1229062) radical and trans-3-hexene has been shown to proceed through two main channels: abstraction-addition and addition-addition-elimination. researchgate.net

In the abstraction-addition pathway, a hydrogen atom is first abstracted from the alkene, followed by the addition of a radical species. Conversely, the addition-addition-elimination channel involves the initial addition of a radical to the double bond, followed by subsequent addition and elimination steps. researchgate.net Computational analysis suggests that for the reaction of a (Me)3CO• radical with trans-3-hexene, the abstraction-addition channel is the major contributor to the product distribution, while the addition-addition-elimination pathway plays a minor role. researchgate.net

Thermal Decomposition and Scission Reactions

At elevated temperatures, this compound, like other alkenes, undergoes thermal decomposition. The dominant pathways for this decomposition involve the cleavage of specific bonds within the molecule.

Studies on the combustion chemistry of hexene isomers have established that at high temperatures (around 1200 K and above), the primary and most significant reaction pathway is the scission of the allylic C-C bond. umich.edu This process leads to the formation of smaller, resonance-stabilized radicals. umich.edumasterorganicchemistry.com For this compound, the allylic C-C bonds are located at the C2-C3 and C5-C6 positions. Cleavage at these points would result in the formation of an ethyl radical and a pentenyl radical, or a propyl radical and a butenyl radical, respectively. The lower bond dissociation energy of allylic C-H bonds compared to vinylic and alkylic C-H bonds makes this position particularly susceptible to radical-induced cleavage. masterorganicchemistry.comlibretexts.org This is attributed to the resonance stabilization of the resulting allylic radical. masterorganicchemistry.comlibretexts.org

Oxidation Reactions

The electron-rich double bond in this compound is a prime target for various oxidizing agents, leading to the formation of epoxides, diols, and cleavage products.

The reaction of this compound with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxacyclopropane ring). libretexts.orglibretexts.orgorientjchem.org This reaction is a concerted process where the peracid delivers an oxygen atom to the double bond in a single step. masterorganicchemistry.com The stereochemistry of the starting alkene is retained in the product; thus, this compound yields trans-3,4-epoxyheptane. libretexts.orgmsu.edu The reaction is typically carried out in non-aqueous solvents like chloroform (B151607) or ether to prevent the opening of the newly formed epoxide ring. libretexts.org

Table 1: Epoxidation of this compound

Reactant Reagent Product Solvent

Diols, compounds with two hydroxyl groups, can be formed from this compound through different methods, leading to different stereochemical outcomes.

Syn-dihydroxylation : This can be achieved using reagents like osmium tetroxide (OsO₄). The reaction proceeds through a cyclic osmate ester intermediate, which is then cleaved to give the diol. libretexts.org This mechanism ensures that both hydroxyl groups are added to the same face of the double bond (syn-addition). For this compound, this would result in the formation of a meso compound, (3R,4S)-heptane-3,4-diol.

The reaction of this compound with ozone in the gas phase is a significant atmospheric process. rsc.orgresearchgate.net This reaction, known as ozonolysis, cleaves the double bond and initially forms a primary ozonide, which is unstable and rapidly decomposes to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. researchgate.net For this compound, this decomposition yields propanal and a Criegee intermediate, CH₃CH₂CHOO. copernicus.org

A portion of these Criegee intermediates are formed with excess energy and can decompose rapidly ("prompt" OH formation), while others are collisionally stabilized, forming Stabilized Criegee Intermediates (SCI). researchgate.netacs.orgrsc.org Studies on trans-3-hexene, a close analog, indicate a very low prompt OH yield but a high yield of SCI at atmospheric pressure. rsc.org These SCIs are important atmospheric species that can react with various trace gases or participate in oligomer formation, contributing to secondary organic aerosol (SOA) formation. rsc.orgresearchgate.netebi.ac.uk Research has shown that the ozonolysis of trans-3-hexene leads to the formation of oligomers where the repeating unit has the same chemical composition as the SCI. copernicus.org The ratio of syn to anti carbonyl oxides formed during the ozonolysis of trans-3-hexene is estimated to be approximately 50:50. acs.org

Table 2: Products of this compound Ozonolysis

Reactant Reagent Primary Products Intermediates
Ozonolysis and Formation of Stabilized Criegee Intermediates (SCI)
Role of SCI in Particle Formation and Growth

The ozonolysis of alkenes, such as this compound, is a significant source of secondary organic aerosols (SOA) in the atmosphere. rsc.org A key intermediate in this process is the stabilized Criegee intermediate (SCI). rsc.orgnih.gov The formation of a primary ozonide (POZ) occurs initially, which then decomposes to form a carbonyl and a vibrationally excited Criegee intermediate. nih.gov This excited CI can then be stabilized through collisions. nih.gov

Oligomers, which are major components of SOA, are formed through the sequential addition of SCI to organic peroxy (RO₂) radicals. rsc.orgresearchgate.net Studies on trans-3-hexene, a proxy for small alkenes, have shown that oligomers with SCI as the repeating unit are dominant in SOA particles. rsc.orgresearchgate.netcopernicus.org Specifically, longer oligomers play a crucial role in the initial stages of particle formation (nucleation) and subsequent growth. rsc.orgresearchgate.net Smaller particles have been observed to contain a relatively larger proportion of these longer oligomers. rsc.orgresearchgate.net The high oxygen-to-carbon (O/C) ratios found in smaller particles are consistent with the composition of oligomers formed from the reaction of RO₂ with multiple SCI units (RO₂ + nSCI), further supporting the significant role of these longer oligomers in new particle formation and growth. rsc.orgresearchgate.net Research on trans-3-hexene ozonolysis has identified oligomers resulting from the reaction of RO₂ radicals with up to eight SCI units. acs.org

The gas-phase reactions of SCIs are complex and can influence particle formation in various ways. SCIs can be a source of gas-phase sulfuric acid (H₂SO₄), a key driver of new particle formation. nih.gov Conversely, bimolecular reactions of SCIs can inhibit the formation of highly oxygenated organic molecules (HOMs), which are also critical for organic new particle formation and growth, by intercepting the organic precursors. nih.gov

Influence of Humidity on Oligomer Formation

The presence of water vapor can significantly impact the formation of oligomers during the ozonolysis of this compound. Studies on similar small alkenes, like trans-3-hexene, have demonstrated that humidity influences the chemical pathways of SCI. rsc.orgresearchgate.net

Under humid conditions (e.g., 30-80% relative humidity), water vapor acts as a scavenger for SCI, which suppresses the formation of oligomers. rsc.orgresearchgate.net However, paradoxically, water vapor can also enhance the nucleation of new particles. rsc.orgresearchgate.net This suggests a complex interplay where water both inhibits one pathway of particle growth (oligomerization) while promoting another (nucleation).

The reaction of SCI with water can lead to the formation of other products, such as organic acids. acs.org In the presence of humidity, or other SCI scavengers like formic or hydrochloric acid, peroxyhemiacetals can be formed through acid-catalyzed reactions in the particle phase between oligomers and carbonyl products derived from the initial alkene. rsc.orgresearchgate.net While some studies have shown that increased relative humidity leads to higher particle number and mass concentrations for some terpenes, the effect on SOA yield can be contradictory depending on the specific organic compound and experimental conditions. rsc.orgresearchgate.net

Hydroxyl Radical (OH) Yields from Ozonolysis

The ozonolysis of alkenes is a known source of hydroxyl (OH) radicals in the atmosphere. ebi.ac.ukacs.org The formation of OH radicals can occur through the decomposition of the excited Criegee intermediate. researchgate.net For many alkenes, this process leads to a mixture of syn- and anti-Criegee intermediate conformers. nih.gov The conformation of the CI is crucial as it determines its subsequent reaction pathways, including the yield of OH radicals. nih.gov

For linear trans-alkenes larger than trans-2-butene, such as this compound, there is generally a 50:50 mixture of syn- and anti-conformers produced. nih.govebi.ac.ukacs.org In contrast, cis-alkenes tend to favor the formation of the anti-conformer. nih.govebi.ac.ukacs.org It is primarily the syn-conformer that decomposes to produce OH radicals. whiterose.ac.uk

Studies on the ozonolysis of trans-3-hexene, a close structural analog of this compound, have shown a high yield of stabilized Criegee intermediates (SCI) at atmospheric pressure, with a correspondingly low prompt OH yield. researchgate.net The OH yield from the ozonolysis of trans-3-hexene has been observed to have a ratio of approximately 1.51 to that of its cis-isomer. whiterose.ac.uk This difference is attributed to the varying ratios of syn- and anti-Criegee intermediates produced from the two isomers. whiterose.ac.uk Specifically, the ozonolysis of trans-3-hexene is estimated to produce syn- and anti-Criegee intermediates in roughly a 50:50 ratio. ebi.ac.ukacs.org No significant pressure dependence on the OH formation yield was observed for trans-3-hexene in the range of 200-760 Torr. researchgate.net

Table 1: Estimated syn:anti Criegee Intermediate Ratios and OH Yield Ratios for Hexene Isomers

Alkene Estimated syn:anti Ratio OH Yield Ratio (trans/cis)
trans-3-Hexene ~50:50 ebi.ac.ukacs.org 1.51 whiterose.ac.uk

This table is interactive. Click on the headers to sort the data.

Reduction Reactions (e.g., Hydrogenation to corresponding alkane)

This compound can be reduced to its corresponding alkane, heptane (B126788), through catalytic hydrogenation. vulcanchem.com This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.

A common and effective catalyst for the complete hydrogenation of alkenes to alkanes is palladium on carbon (Pd/C). vulcanchem.comlibretexts.org The reaction is typically carried out by stirring or shaking the alkene in a suitable solvent with the catalyst in a hydrogen atmosphere. egyankosh.ac.in The mechanism involves the adsorption of the alkene's π bond onto the surface of the catalyst, where hydrogen atoms are also adsorbed. egyankosh.ac.in The hydrogen atoms are then added sequentially to the carbon atoms of the double bond, resulting in the saturated alkane. egyankosh.ac.in

While complete hydrogenation to heptane is a common outcome, it is also possible to partially reduce alkynes to trans-alkenes using specific reagents. For instance, the reduction of an alkyne with sodium or lithium metal in liquid ammonia (B1221849) (a Birch reduction) selectively produces the trans-alkene. libretexts.org

Halogenation Reactions (e.g., Bromination, Chlorination)

This compound undergoes halogenation reactions, such as bromination (with Br₂) and chlorination (with Cl₂), where a dihalide is added across the carbon-carbon double bond. leah4sci.com This reaction results in the formation of a vicinal dihalide, where the two halogen atoms are attached to adjacent carbon atoms. leah4sci.com

The mechanism of halogenation involves the π bond of the alkene acting as a nucleophile and attacking the halogen molecule. leah4sci.com This leads to the formation of a bridged, three-membered ring intermediate called a halonium ion (e.g., a bromonium or chloronium ion). leah4sci.comlibretexts.orgmasterorganicchemistry.com This intermediate is unstable and has a positive charge on the halogen atom. leah4sci.com

In the second step, the halide anion attacks one of the carbon atoms of the bridged ion from the side opposite to the bridge. leah4sci.comlibretexts.org This "backside attack" results in the opening of the ring and leads to an anti-addition of the two halogen atoms. libretexts.orgmasterorganicchemistry.com For this compound, this stereospecificity of the reaction would lead to a specific stereoisomer of 3,4-dihaloheptane. These reactions are typically carried out in inert solvents like CH₂Cl₂ or CCl₄ to prevent the solvent from participating in the reaction. leah4sci.com

Table 2: Products of Halogenation of this compound

Reactant Halogen Product
This compound Bromine (Br₂) (3R,4S)-3,4-dibromoheptane (and its enantiomer)

This table is interactive. Users can sort the data by clicking on the table headers.

Isomerization Studies

This compound can undergo both positional and geometrical isomerization under certain conditions. Positional isomerization involves the movement of the double bond to a different position within the carbon chain, while geometrical isomerization refers to the conversion between cis and trans isomers.

Ruthenium-based "alkene zipper" catalysts have been shown to be effective for the selective positional isomerization of trans-olefins. acs.org For example, in the presence of such a catalyst, 1-hexene (B165129) can be isomerized to an equilibrium mixture of 1-hexene, trans-2-hexene, and trans-3-hexene. acs.org This indicates that this compound could potentially be formed from other heptene (B3026448) isomers or be converted into them under similar catalytic conditions.

Geometrical isomerization from this compound to cis-3-heptene (B43857) can be achieved through various methods. One method involves the use of nitric acid as a catalyst, where heating this compound at 80-100°C can lead to an equilibrium mixture of the cis and trans isomers. Photoisomerization, the conversion of one isomer to another using light, is another method for converting between geometric isomers. oit.edu Light energy can break the π bond, allowing for free rotation around the now single C-C bond, which can then reform to yield the other isomer. oit.edu

Thermal Geometrical Isomerization

The thermal isomerization of this compound involves the conversion of the trans isomer to its cis counterpart, and vice-versa, through the application of heat. This process is a fundamental reaction in organic chemistry, driven by the quest for thermodynamic equilibrium between the isomers. While specific studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of thermal isomerization of alkenes are well-established. For instance, in related systems, thermal isomerization can be catalyzed. Using 60–65% nitric acid as a catalyst, this compound can undergo thermal isomerization at temperatures between 80–100°C. This reaction proceeds via a radical mechanism and can achieve a cis:trans equilibrium ratio of 55:45 within three hours.

In the gas phase, the unimolecular isomerization of related polyenes, such as 1,trans-3,trans-5-heptatriene, has been studied in the temperature range of 247-332°C. rsc.org This research indicates that geometrical isomerization is a key process, often preceding other reactions like cyclization. rsc.org The principles governing the isomerization of these related compounds, particularly the involvement of radical intermediates and the influence of temperature on reaction rates, are applicable to the simpler this compound system.

Role of Biradical Intermediates in Isomerization

The isomerization of alkenes, including this compound, often proceeds through the formation of biradical intermediates. A biradical is a molecule containing two radical centers. In the context of cis-trans isomerization, the thermal energy supplied to the molecule can lead to the homolytic cleavage of the pi (π) bond of the double bond, resulting in a transient biradical species where the two parts of the molecule can rotate around the remaining sigma (σ) bond.

Studies on the thermal isomerization of 1,trans-3,trans-5-heptatriene support the concept of a biradical transition state. rsc.org The observed rate parameters for this reaction are consistent with a 3,4-biradical transition state where the planes of the two radical ends are at a 90° angle to each other. rsc.org This perpendicular arrangement represents the transition state for the rotation around the central single bond. The activation energy observed in these studies suggests the development of two "monoallylic" stabilization energies in the biradical transition state, which is a key factor in determining the reaction kinetics. rsc.org

Furthermore, research on the isomerization of trans-cycloheptene, a cyclic alkene, also highlights the role of radical intermediates. researchgate.net In this case, the isomerization is proposed to occur through an "interrupted dimerization" mechanism involving a 1,4-biradical intermediate. researchgate.net While the cyclic nature of this system introduces additional strain and mechanistic considerations, the fundamental principle of a biradical intermediate facilitating the rotation around a carbon-carbon bond is a common theme in alkene isomerization.

Enzyme-Catalyzed Reactions and Biochemical Pathways

This compound can participate in enzyme-catalyzed reactions, highlighting its relevance in biochemical contexts. One notable example is its involvement in tandem reactions that combine metal-catalysis with biocatalysis.

A study demonstrated a cooperative tandem reaction involving the cross-metathesis of 10-undecenoic acid and trans-3-hexene (a close structural analog to this compound), followed by enzymatic epoxidation. mdpi.comillinois.edu In this system, a ruthenium-based catalyst facilitates the cross-metathesis reaction in an organic solvent, while the enzyme, a cytochrome P450 variant (P450 BM3), catalyzes the epoxidation of the resulting longer-chain alkene in an aqueous buffer. mdpi.comillinois.edu The use of a biphasic system allows both the organometallic catalyst and the enzyme to operate in their optimal environments. mdpi.comillinois.edu This research showcases the potential for integrating chemical and biological catalysts to synthesize valuable chiral molecules. mdpi.com

This compound and related alkenes can serve as substrates for various enzymes, making them useful for studying biochemical pathways. For instance, the reactivity of the double bond allows for interactions with biological molecules, and research has explored the use of such compounds as building blocks for synthesizing biologically active molecules, including those with potential antimicrobial properties.

Diels-Alder Reactions and Cycloadditions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. It is a concerted [4+2] cycloaddition reaction between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgsigmaaldrich.com As an alkene, this compound can act as a dienophile in such reactions. The stereochemistry of the dienophile is retained in the product, meaning that a trans alkene will lead to a product with a trans relationship between the substituents on the newly formed ring. masterorganicchemistry.com

While specific examples of this compound in Diels-Alder reactions are not prevalent in the provided search results, the general principles apply. The reaction's efficiency is influenced by the electronic properties of both the diene and the dienophile. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. elte.hu

Cycloaddition reactions are not limited to the classic Diels-Alder. For instance, transition metal-mediated [2+1] cycloadditions can be used to form cyclopropanes from alkenes. acs.org Although not specifically mentioning this compound, these methods are broadly applicable to alkenes. Another example is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane, which proceeds through a 1,4-biradical intermediate. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

Activation Energies and Transition State Analysis

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding and predicting its chemical behavior. The activation energy (Ea) is the minimum energy required to initiate a chemical reaction, and it is a key parameter in determining the reaction rate.

In the context of thermal isomerization, the activation energy is related to the energy required to break the π-bond and form the biradical transition state. For the related 1,trans-3,trans-5-heptatriene, the Arrhenius relationship for the high-pressure limit of the isomerization rate constant was determined, providing an activation energy of 42.37 ± 0.49 kcal/mol. rsc.org This value is consistent with a biradical transition state stabilized by allylic resonance. rsc.org

For other reactions, such as the dehydrogenation of n-heptane to form various heptene isomers including this compound, the activation energies for different reaction pathways have been studied. Over a GaPt-supported catalyst, the dehydrogenation path has a lower activation energy compared to side reactions like aromatization and cracking. researchgate.netrsc.org

Table 1: Activation Energies for Related Reactions

ReactionCatalystActivation Energy (kJ/mol)
n-Heptane DehydrogenationGa84Pt/Al2O369.7
n-Heptane DehydrogenationPt/Al2O368.1

Transition state analysis involves studying the structure and energy of the transition state, which is the highest point on the reaction energy profile. For the thermal isomerization of alkenes, the transition state is believed to be a biradical species with a perpendicular geometry. rsc.orgacs.org In cycloaddition reactions, the geometry of the transition state determines the stereochemical outcome of the product. masterorganicchemistry.com

Influence of Solvent Effects on Reaction Outcomes

The choice of solvent can significantly impact the kinetics, selectivity, and equilibrium of chemical reactions involving this compound. rsc.orgwhiterose.ac.uk Solvents can influence reaction rates by stabilizing or destabilizing reactants, products, and transition states.

In cycloaddition reactions, the solvent can affect the diastereoselectivity. For instance, in some cases, a dipolar solvent can favor the formation of a particular isomer. acs.org The solubility of reactants and catalysts is also a critical factor controlled by the solvent. whiterose.ac.uk Dipolar aprotic solvents like N,N-dimethylformamide (DMF) are often used in palladium-catalyzed cross-coupling reactions because they can dissolve a wide range of organic and inorganic compounds. whiterose.ac.uk

In enzyme-catalyzed reactions, the solvent system is paramount. The use of biphasic systems, with an organic solvent and an aqueous buffer, allows for the combination of organometallic catalysis and biocatalysis, as seen in the tandem cross-metathesis and epoxidation reactions. mdpi.comillinois.edu The organic solvent dissolves the alkene substrate, while the aqueous phase provides the necessary environment for the enzyme to function. mdpi.comillinois.edu

Furthermore, in zeolite-catalyzed epoxidation of alkenes, the solvent composition within the zeolite pores can alter the reaction rates and selectivities. nih.gov The interaction of the solvent with the active sites and the reactants can influence the activation energy of the reaction. nih.gov For example, in the epoxidation of 1-hexene, the mole fraction of water in the solvent mixture was found to affect the epoxidation rate. nih.gov

Thermodynamic Stability of Isomers

The thermodynamic stability of alkenes is a critical factor in determining the outcomes of chemical reactions. In the case of heptene isomers, their relative stabilities are governed by factors such as the degree of substitution of the double bond, steric strain, and hyperconjugation. Generally, trans isomers are more stable than their corresponding cis isomers due to reduced steric strain. libretexts.orgmasterorganicchemistry.comlibretexts.org

General Principles of Alkene Stability:

Substitution: More highly substituted alkenes are generally more stable. This is attributed to hyperconjugation, the stabilizing interaction that results from the overlap of a C-H σ-bond on an adjacent alkyl group with the π-system of the double bond. youtube.com

Steric Strain (Cis vs. Trans Isomerism): In acyclic alkenes, trans isomers are typically more stable than cis isomers. libretexts.org This is because the bulky alkyl groups are on opposite sides of the double bond in the trans configuration, minimizing steric repulsion. libretexts.orgyoutube.com In the cis isomer, these groups are on the same side, leading to steric strain. libretexts.orglibretexts.org

Heat of Hydrogenation: The stability of alkene isomers can be experimentally determined by measuring their heats of hydrogenation (ΔH°hydrog). libretexts.org Hydrogenation is the addition of hydrogen across the double bond to form the corresponding alkane. libretexts.org A more stable (lower energy) alkene will release less heat upon hydrogenation compared to a less stable (higher energy) alkene. masterorganicchemistry.comlibretexts.org

Thermodynamic Data for Heptene Isomers:

The relative stabilities of various heptene isomers can be compared using their standard enthalpies of formation (ΔfH°). A more negative enthalpy of formation indicates greater thermodynamic stability. wikipedia.org

Below is a table comparing the standard enthalpies of formation for several heptene isomers in the gas phase.

Table 1: Standard Enthalpy of Formation (ΔfH°gas) for Selected Heptene Isomers

Isomer ΔfH°gas (kJ/mol)
1-Heptene -42.1 ± 0.71
cis-2-Heptene (B123394) -50.9 ± 0.84
trans-2-Heptene -55.0 ± 0.84
cis-3-Heptene -51.5 ± 0.88
This compound -55.7 ± 0.88

Data sourced from the NIST Chemistry WebBook. nist.govchemeo.comchemeo.com

From the data, it is evident that the trans isomers of both 2-heptene (B165337) and 3-heptene (B165601) are more stable than their cis counterparts, as indicated by their more negative enthalpies of formation. Specifically, this compound is approximately 4.2 kJ/mol more stable than cis-3-heptene in the gas phase. This energy difference is a direct consequence of the steric strain present in the cis isomer, where the ethyl and propyl groups are on the same side of the double bond. libretexts.orglibretexts.org

Furthermore, the internal isomers (2-heptenes and 3-heptenes) are significantly more stable than the terminal isomer (1-heptene). This is consistent with the principle of increased stability with greater substitution of the double bond. youtube.com

Research Findings on Isomerization:

Studies on the isomerization of heptenes have confirmed the greater stability of the trans isomers. For instance, the thermal isomerization of cis-3-heptene to this compound in the gas phase has an enthalpy change (ΔH) of -7.6 kJ/mol, indicating an exothermic process that favors the formation of the more stable trans isomer. vulcanchem.com

The equilibrium between cis and trans isomers can often be achieved by treatment with a strong acid. libretexts.org For example, the equilibrium between cis- and trans-2-butene shows that the trans isomer is more stable by about 2.8 kJ/mol. libretexts.org A similar trend is observed for the heptene isomers.

Interactive Data Table: Thermodynamic Properties of Heptene Isomers

Below is an interactive table summarizing key thermodynamic data for various heptene isomers.

Compound NameFormulaMolecular Weight ( g/mol )Standard Enthalpy of Formation (gas, kJ/mol)
1-HepteneC₇H₁₄98.19-42.1 ± 0.71
cis-2-HepteneC₇H₁₄98.19-50.9 ± 0.84
trans-2-HepteneC₇H₁₄98.19-55.0 ± 0.84
cis-3-HepteneC₇H₁₄98.19-51.5 ± 0.88
This compoundC₇H₁₄98.19-55.7 ± 0.88
HeptaneC₇H₁₆100.20-187.9
Data sourced from the NIST Chemistry WebBook and other chemical databases. wikipedia.orgnist.govchemeo.comchemeo.comnist.govnist.govchemeo.comnih.gov

This comprehensive analysis of the thermodynamic stability of heptene isomers underscores the greater stability of this compound relative to its cis counterpart and other structural isomers, a finding that is well-supported by experimental data and theoretical principles.

Computational Chemistry and Theoretical Studies of Trans 3 Heptene

Density Functional Theory (DFT) Calculationsbenchchem.comrptu.de

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying alkenes like trans-3-heptene (B81421). Methods such as B3LYP are frequently used in conjunction with basis sets like 6-31G* or 6-311+G(d,p) to perform these calculations. frontiersin.org DFT is effective for modeling the epoxidation of trans/cis-alkenes and for analyzing radical additions, where it can elucidate the factors controlling selectivity. rptu.dewm.edu

A primary application of DFT is the optimization of molecular geometries to locate energy minima on the potential energy surface. mdpi.com For this compound, this process determines its most stable three-dimensional structure. The absence of imaginary frequencies in the final optimized structure confirms that it represents a true energy minimum. mdpi.com

DFT calculations are also crucial for analyzing the different types of strain energies, including angle strain and torsional strain, which occur when bond angles deviate from ideal values. mdpi.com By comparing the calculated energy of this compound with its cis-isomer, researchers can quantify the relative stabilities. Typically, the trans isomer is more stable due to reduced steric hindrance, which minimizes torsional strain. DFT calculations can precisely model these energy differences.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. physchemres.org DFT calculations are widely used to compute these orbital energies and the corresponding gap. frontiersin.orgphyschemres.org

A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. physchemres.org For alkenes, the HOMO is typically associated with the π-bonding orbital of the C=C double bond, and the LUMO is the corresponding π*-antibonding orbital. Analysis of the HOMO-LUMO gap for this compound helps in understanding its behavior in chemical reactions, particularly its susceptibility to electrophilic attack. researchgate.net The gap can be influenced by various factors, including the presence of different functional groups, though for a simple alkene, the structure is the primary determinant. frontiersin.orgmdpi.com

Table 1: Representative HOMO-LUMO Gap Data from DFT Calculations for Various Molecules This table illustrates typical data obtained from DFT calculations. Values are representative of the method and not specific to this compound unless cited.

Molecule/System DFT Method/Basis Set HOMO-LUMO Gap (eV) Source
Iron(III) Porphyrin Complex B3LYP/6-311G(d,p) 0.9042 physchemres.org
Various PAHs B3LYP/6-311+G(d,p) 0.64–6.59 frontiersin.org
g-C3N4-6 with C≡N group PBE ~2.5 (approx.) mdpi.com
g-C3N4-6 with C=O group PBE ~2.7 (approx.) mdpi.com

Thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) are essential for determining the stability of a compound and the spontaneity of reactions. orientjchem.org DFT calculations can predict these parameters with a high degree of accuracy. orientjchem.org The total electronic energy, including the zero-point energy (ZPE), calculated for the optimized structure of this compound is a direct measure of its stability. mdpi.com By comparing the Gibbs free energy of reactants and products, the feasibility of a reaction can be determined.

Global reactivity descriptors, which are derived from the energies of the frontier orbitals, can also be calculated. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters provide a quantitative framework for understanding the reactivity of this compound. physchemres.orgorientjchem.org

DFT is instrumental in modeling the transition states of chemical reactions involving this compound. acs.org A transition state is a saddle point on the potential energy surface that connects reactants and products. quantumatk.com Locating this structure is key to understanding the reaction mechanism and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. acs.orgquantumatk.com

Once the energies of the reactants and the transition state are known, the reaction rate constant (k) can be evaluated using Harmonic Transition State Theory (HTST). quantumatk.com This theory provides a method to compute the rate based on the properties of the minimum and the saddle point. quantumatk.com This approach has been successfully applied to model various reactions, including radical additions and isomerizations. rptu.deacs.org For complex reactions, a two-transition-state model may be necessary to accurately predict kinetics over a wide range of temperatures. researchgate.net

Machine Learning (ML) Methods for Electronic Structure Predictionlubergroup.ch

A frontier in computational chemistry is the application of Machine Learning (ML) to predict electronic structures and molecular properties. lubergroup.ch ML models can be trained on large datasets generated from high-accuracy DFT or ab initio calculations. researchgate.netaps.org Once trained, these models can predict properties like energy and interatomic forces with accuracies comparable to the source calculations but at a fraction of the computational cost. lubergroup.ch

This approach is particularly promising for accelerating molecular dynamics simulations and exploring complex potential energy surfaces. lubergroup.chosti.gov For a molecule like this compound, an ML-based force field could be developed to study its long-time dynamics or its interactions in large, complex environments. ML techniques are also being developed to predict excited-state properties and non-adiabatic dynamics, which are crucial for understanding photochemical reactions. researchgate.net By identifying key features from molecular geometries, ML algorithms can provide accurate predictions without the need for solving complex quantum mechanical equations for every new configuration. aps.orgosti.gov

Table of Compounds Mentioned

Compound Name
This compound
cis-3-Heptene (B43857)
trans/cis-alkenes
cis-2-hexene
trans-2-hexene
1-hexene (B165129)
3-hexene
cis-trans-dihydropyridines
cis-trans-pyrans
butadiene
propene
Iron(III) Porphyrin Complex
Polycyclic Aromatic Hydrocarbons (PAHs)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of particles. By solving Newton's equations of motion for a system, MD simulations can provide insights into the conformational dynamics, thermodynamic properties, and transport phenomena of substances like this compound.

Detailed molecular dynamics simulation studies specifically focused on this compound are not extensively documented in publicly available literature. However, the methodologies for performing such simulations are well-established. Force fields such as OPLS (Optimized Potentials for Liquid Simulations) and TraPPE (Transferable Potentials for Phase Equilibria) have been developed and parameterized for alkenes, which would be applicable to this compound. core.ac.uknist.gov A typical MD simulation of liquid this compound would involve:

System Setup: Defining a simulation box containing a specific number of this compound molecules, often under periodic boundary conditions to simulate a bulk liquid.

Force Field Application: Assigning a suitable force field to describe the interatomic and intermolecular interactions. This includes parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

Equilibration: Running the simulation for a period to allow the system to reach thermal equilibrium at a desired temperature and pressure.

Production Run: Continuing the simulation to collect data on the trajectories of the atoms, from which various properties can be calculated.

Such simulations could be employed to study the liquid structure, density, heat of vaporization, and diffusion coefficients of this compound. Furthermore, conformational analysis through MD can reveal the preferred dihedral angles and the dynamics of isomerization around the rotatable single bonds in the molecule.

While specific research findings are scarce, the tools and general force field parameters for conducting such studies are available within the computational chemistry community. core.ac.uk

Quantum Chemical Property Prediction (e.g., energy, dipole moments, bond order, energy gap)

Quantum chemical calculations, based on the principles of quantum mechanics, are used to predict the electronic structure and properties of molecules with high accuracy. These methods can provide valuable data on energy, dipole moments, bond orders, and energy gaps (such as the HOMO-LUMO gap).

For this compound, various properties have been determined through both experimental measurements and computational estimations. The Benson group additivity method, a computational approach, has been used to estimate thermodynamic properties for C7H14 isomers. nist.govnist.gov The NIST Chemistry Webbook also provides experimental data for the ionization energy. nist.gov

A summary of some key predicted and experimental properties is presented in the table below. It is important to note that while this compound is a non-polar molecule and is expected to have a dipole moment close to zero, slight instantaneous fluctuations in electron density can lead to small, transient dipole moments. High-level quantum chemical calculations would be necessary to precisely determine this and other electronic properties. Methods like Density Functional Theory (DFT) and coupled-cluster (CC) theory are often employed for such predictions. aip.org

PropertyValueMethod/Source
Standard Enthalpy of Formation (gas, 298.15 K)-72.60 ± 0.70 kJ/molNIST
Standard Gibbs Free Energy of Formation (gas, 298.15 K)88.28 kJ/molJoback Calculated Property
Ionization Energy8.92 eVExperimental (EI), NIST nist.gov
Dipole Moment~0 DTheoretical (based on symmetry)

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like trans-3-heptene (B81421). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure.

In the ¹H NMR spectrum of this compound, the protons attached to the double bond (vinyl protons) and those on the adjacent carbons (allylic protons) give rise to characteristic signals. The vinyl protons (H-3 and H-4) typically appear in the downfield region of the spectrum, around 5.2-5.5 ppm. This chemical shift is due to the deshielding effect of the π-electron system of the double bond. The signals for these protons appear as a multiplet due to coupling with each other and with the neighboring allylic protons.

The allylic protons on C-2 and C-5 are also deshielded, though to a lesser extent than the vinyl protons, and their signals are generally found in the range of 1.9-2.1 ppm. The terminal methyl protons (H-1 and H-7) are the most shielded and appear furthest upfield, typically below 1.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Position Chemical Shift (ppm) Range Multiplicity
H-3, H-4 (Vinyl) 5.2 - 5.5 Multiplet
H-2, H-5 (Allylic) 1.9 - 2.1 Multiplet
H-6 ~1.4 - 1.6 Multiplet
H-1, H-7 (Methyl) ~0.9 - 1.0 Triplet

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbons of the double bond (C-3 and C-4) in alkenes are characteristically deshielded and appear significantly downfield. For this compound, these sp²-hybridized carbons are expected to resonate in the 120-140 ppm region. The allylic carbons (C-2 and C-5) appear further upfield, followed by the more shielded alkyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Chemical Shift (ppm) Range
C-3, C-4 (Alkene) 120 - 140
C-2, C-5 (Allylic) 25 - 40
C-6 ~20 - 30
C-1, C-7 (Methyl) ~10 - 15

The trans configuration of the double bond in this compound has a significant influence on its NMR spectra. The coupling constant (J-coupling) between the two vinyl protons (H-3 and H-4) is a key diagnostic feature. For trans isomers, this coupling constant is typically larger (in the range of 11-18 Hz) compared to the corresponding cis isomer (6-12 Hz). libretexts.org This difference allows for the unambiguous assignment of the double bond geometry.

Furthermore, the spatial arrangement of the substituent groups in the trans isomer leads to different shielding and deshielding effects compared to the cis isomer, resulting in distinct chemical shifts for both ¹H and ¹³C nuclei. nih.gov The specific conformation of the alkyl chains attached to the double bond can also cause subtle variations in chemical shifts due to through-space interactions. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most diagnostic absorption band is associated with the out-of-plane C-H bending vibration of the trans-disubstituted double bond. This band appears as a strong and sharp peak typically in the region of 960-970 cm⁻¹. spectroscopyonline.com

Other characteristic peaks include the C=C stretch, which for a trans-alkene is often weak and appears around 1665-1675 cm⁻¹. The C-H stretching vibrations of the vinyl hydrogens are found just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while the C-H stretches of the saturated alkyl portions of the molecule appear just below 3000 cm⁻¹. spectroscopyonline.comspecac.com

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
=C-H Stretch (Vinyl) 3000 - 3100 Medium
-C-H Stretch (Alkyl) 2850 - 3000 Strong
C=C Stretch 1665 - 1675 Weak to Medium
trans =C-H Out-of-Plane Bend 960 - 970 Strong

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. youtube.com It is an essential tool for determining the purity of a this compound sample and confirming its molecular weight and structure. nih.govnih.gov

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. sigmaaldrich.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. For this compound, a specific retention index, such as the Kovats retention index, can be determined, which is 697 on a standard non-polar column. nih.govnist.gov

As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact. This process forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₇H₁₄), the molecular ion peak would be observed at an m/z of 98. nist.govnist.gov

The high-energy ionization process also causes the molecular ion to break apart into smaller, charged fragments. This fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for its identification. chemguide.co.uk Common fragmentation pathways for alkenes like this compound involve cleavage at the allylic position, leading to stable carbocation fragments. The resulting mass spectrum, a plot of fragment abundance versus m/z, can be compared to spectral libraries for definitive identification. nih.govlibretexts.org

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but it is not the primary method for the analysis of small, non-polar, volatile hydrocarbons like this compound. Gas chromatography is far better suited for such compounds due to their volatility.

For a non-polar compound like this compound, a reversed-phase HPLC method would be used, employing a non-polar stationary phase (like C18) and a polar mobile phase. However, *trans-3-hept

Catalytic Transformations Involving Trans 3 Heptene

Olefin Metathesis and Isomerization/Metathesis (ISOMET) Reactions

Olefin metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon double bonds, leading to the redistribution of alkene fragments. wikipedia.org A specialized application of this is the Isomerization-Metathesis (ISOMET) process, where an internal olefin is first isomerized to a terminal olefin and then subjected to metathesis. acs.orgrsc.org

To enhance catalyst recovery and reusability, metathesis catalysts can be immobilized on polymer supports. mdpi.compsu.edu For instance, tungsten-based catalysts have been supported on polymers like poly(styrene-co-divinylbenzene) (PS-DVB). acs.org One approach involves reacting chloromethylated PS-DVB with sodium cyclopentadienyltungsten tricarbonyl (Na[W(CO)3(Cp)]). acs.org These supported catalysts, when activated with a co-catalyst such as isobutylaluminum dichloride (i-BuAlCl2), have been utilized in the metathesis of trans-3-heptene (B81421). acs.org Research has shown that the covalently bound [W(CO)3(Cp)] fragment on PS-DVB is a recyclable supported catalyst for this transformation. acs.org Another method involves supporting W(CO)6 on a strong anion exchanger and activating it with ethylaluminum dichloride (EtAlCl2) for the metathesis of 1-octene, a reaction principle that can be extended to other olefins like this compound. acs.org

Catalyst SystemSupportCo-catalystApplicationReference
[W(CO)3(Cp)]Poly(styrene-co-divinylbenzene) (PS-DVB)i-BuAlCl2Metathesis of this compound acs.org
W(CO)6Strong anion exchangerEtAlCl2Metathesis of 1-octene acs.org
W(Cp)(CO)3-alkylidenePolystyrenei-BuAlCl2Metathesis of this compound acs.org

A significant advancement in olefin chemistry is the development of "alkene zipper" catalysts, which are capable of isomerizing internal olefins to terminal olefins. acs.orgescholarship.org This is particularly relevant for the ISOMET process. Ruthenium-based catalysts, such as [CpRu(P–N)(MeCN)]X (where X⁻ is a non-coordinating anion like [B(3,5-(CF3)2C6H3)4]⁻), are effective for the selective positional isomerization of trans-olefins. acs.orgmit.edu This isomerization is a key step in converting a trans-internal olefin, like this compound, into its terminal isomer, 1-heptene, which can then undergo further metathesis reactions. acs.orgresearchgate.net This tandem catalytic system allows for the conversion of trans-internal olefins into higher value cis-olefins and ethylene. acs.orgmit.edu

The control of stereochemistry in olefin metathesis is a critical area of research, with a particular focus on the selective synthesis of Z-olefins (cis-olefins). nih.govmdpi.com Molybdenum-based monoaryloxide monopyrrolide (MAP) complexes, such as Mo(NAd)(CHCMe2Ph)(C4H4N)(HIPTO), have demonstrated high Z-selectivity in metathesis reactions. nih.gov This selectivity arises from the steric constraints imposed by the bulky ligands, which favor the formation of metallacyclobutane intermediates that lead to Z-olefins. nih.gov For example, the metathesis of cis-4-octene (B1353254) and cis-3-hexene (B1361246) using such a catalyst yields cis-3-heptene (B43857) with high selectivity. nih.govacs.org

In the context of ISOMET reactions, the combination of a trans-selective isomerization catalyst and a Z-selective metathesis catalyst is particularly powerful. acs.orgacs.org A ruthenium-based "alkene zipper" catalyst can isomerize a trans-internal olefin to a mixture of trans and terminal olefins. acs.org A subsequent Z-selective tungsten-based metathesis catalyst, such as W(NAr)(C3H6)(pyr)(OHIPT), can then selectively react with the terminal olefin to produce a Z-homocoupled product. acs.orgmit.edu This strategy prevents the further reaction of the desired cis-olefin product, as the isomerization catalyst is selective for trans-olefins. acs.org

Catalyst TypeMetalKey FeatureApplicationReference
MAP complexMolybdenumHigh Z-selectivityMetathesis of cis-olefins nih.govacs.org
"Alkene zipper"RutheniumTrans-selective isomerizationISOMET reactions acs.orgmit.edu
Z-selective metathesisTungstenSelective for terminal olefinsISOMET reactions acs.orgmit.edu

Cross-metathesis involves the reaction between two different olefins to generate new olefinic products. organic-chemistry.org this compound can participate in cross-metathesis reactions, although the selectivity can be influenced by the nature of the catalyst and the reaction partner. acs.orgbeilstein-journals.org For instance, in an ISOMET reaction involving trans-3-hexene (B77681), the addition of cis-2-heptene (B123394) leads to the formation of cis-5-decene, demonstrating that the metathesis catalyst can also react with cis-internal olefins. acs.org However, certain substrates, like styrene, have been found to inhibit the ISOMET reaction of trans-3-hexene. acs.org

Hydrogenation Catalysis

Hydrogenation is a fundamental chemical reaction that adds hydrogen across the double bond of an alkene to form a saturated alkane. libretexts.org In the case of this compound, catalytic hydrogenation results in the formation of heptane (B126788). vulcanchem.comvulcanchem.com This reaction is typically carried out in the presence of a transition metal catalyst. libretexts.org

Commonly used catalysts for alkene hydrogenation include platinum, palladium, and nickel. libretexts.org For the hydrogenation of heptenes, palladium on carbon (Pd/C) is an effective catalyst. vulcanchem.com The reaction is exothermic, and the heat of hydrogenation can provide insights into the relative stability of different alkene isomers. libretexts.org The process generally involves the use of hydrogen gas (H2) under mild conditions, such as pressures of 1-3 atmospheres and temperatures of 25-40°C, in an inert solvent like ethyl acetate (B1210297) or hexane.

The synthesis of this compound itself can be achieved through the partial hydrogenation of 3-heptyne (B1585052) using sodium or lithium in liquid ammonia (B1221849), which selectively produces the trans-alkene. vulcanchem.combrainly.comchegg.com This is in contrast to hydrogenation with Lindlar's catalyst, which would yield cis-3-heptene. brainly.commsu.edulumenlearning.com

ReactionSubstrateProductCatalystKey FeatureReference
Full HydrogenationThis compoundHeptanePd/CSaturation of the double bond vulcanchem.comvulcanchem.com
Partial Hydrogenation3-HeptyneThis compoundNa/Li in liquid NH3Selective formation of trans-alkene vulcanchem.combrainly.comchegg.com
Partial Hydrogenation3-Heptynecis-3-HepteneLindlar's CatalystSelective formation of cis-alkene brainly.commsu.edulumenlearning.com

Environmental Chemistry and Atmospheric Fate

Atmospheric Degradation Mechanisms

The primary atmospheric degradation pathways for trans-3-heptene (B81421) involve reactions with key oxidants present in the troposphere, namely ozone (O₃) and hydroxyl radicals (OH). These reactions initiate a cascade of chemical transformations that lead to the formation of various oxygenated products and particulate matter.

The gas-phase reaction of this compound with ozone, known as ozonolysis, is a significant atmospheric sink for this alkene and a key process in the formation of secondary organic aerosols (SOA). researchgate.net The reaction proceeds through the formation of an unstable primary ozonide, which rapidly decomposes to form a carbonyl compound and a vibrationally excited Criegee intermediate (CI).

For this compound, the cleavage of the double bond results in the formation of propanal and a C4 Criegee intermediate, as well as butanal and a C3 Criegee intermediate. A fraction of these Criegee intermediates are stabilized through collisions with other molecules, becoming stabilized Criegee intermediates (SCIs). researchgate.net These SCIs are central to the formation of SOA. researchgate.netresearchgate.net

Research on similar small alkenes, such as trans-3-hexene (B77681), provides insight into the subsequent reactions. researchgate.netebi.ac.uk Studies have shown that oligomers, which are significant components of SOA, are formed through the sequential addition of SCIs to organic peroxy (RO₂) radicals. researchgate.netresearchgate.netebi.ac.uk This mechanism, involving RO₂ + nSCI reactions, is believed to be a dominant pathway for particle nucleation and growth. ebi.ac.uk The resulting SOA often consists of high-molecular-weight oligomeric species. researchgate.net The presence of water vapor can influence these pathways by scavenging SCIs, which can suppress oligomer formation. ebi.ac.uk

Table 1: Key Intermediates and Products in the Ozonolysis of this compound

Reactant Key Intermediates Primary Products Secondary Products

The reaction with hydroxyl (OH) radicals is another critical degradation pathway for this compound in the atmosphere. OH radicals are highly reactive and are considered the primary daytime oxidant in the troposphere. The reaction is initiated by the electrophilic addition of the OH radical to the carbon-carbon double bond, forming a β-hydroxyalkyl radical.

In the presence of oxygen (O₂), this radical is rapidly converted to a β-hydroxyalkoxy radical. Studies on trans-3-hexene and other alkenes show that these β-hydroxyalkoxy radicals can either decompose or react with O₂. researchgate.net In the typical conditions of the atmosphere (1 atm of air), decomposition is the primary fate for the β-hydroxyalkoxy radicals formed from this compound. researchgate.net This decomposition leads to the formation of smaller, oxygenated volatile organic compounds, such as β-hydroxycarbonyls. researchgate.net The specific products depend on the position of the initial OH attack. These reactions are significant as they contribute to the formation of photochemical smog. The atmospheric lifetime of alkenes is often determined by their reaction rate with OH radicals.

Table 2: Simplified Reaction Scheme for OH-Initiated Oxidation of this compound

Step Reaction Products
1. OH Addition This compound + OH β-hydroxyalkyl radical
2. O₂ Addition β-hydroxyalkyl radical + O₂ β-hydroxyperoxy radical
3. Conversion β-hydroxyperoxy radical + NO β-hydroxyalkoxy radical + NO₂

| 4. Decomposition | β-hydroxyalkoxy radical | Propanal, Butanal, other carbonyls |

Monitoring and Analysis in Environmental Samples

Monitoring this compound and other VOCs in environmental samples, particularly in the air, is essential for assessing air quality and understanding atmospheric chemistry. Various analytical techniques are employed for the detection and quantification of these compounds.

Gas chromatography (GC) is a widely used method for separating and analyzing components in a complex mixture of VOCs. ca.gov Samples are often collected on sorbent tubes, followed by thermal desorption and injection into a GC system, frequently coupled with a mass spectrometer (GC-MS) for definitive identification. concawe.eu This method is used in monitoring exposure to gasoline vapor, which can contain various heptene (B3026448) isomers. concawe.eu

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is another powerful technique for real-time detection and quantification of volatile compounds like this compound. vulcanchem.com SIFT-MS has been utilized to study the reactions of this compound with various ions, which helps in developing sensitive methods for environmental monitoring. vulcanchem.com

In some monitoring protocols, such as those for vehicle emissions, specific procedures are outlined for trapping volatile organic compounds. For instance, diluted exhaust can be passed through impingers containing purified water, with the subsequent solution analyzed by GC. ca.gov Additionally, Fourier Transform Infrared (FTIR) gas analyzers can be used for continuous monitoring of gaseous compounds by collecting air in sampling bags and analyzing the contents. tweedekamer.nl

Table 3: Analytical Methods for Monitoring this compound

Analytical Technique Sample Collection Application References
Gas Chromatography (GC) / Mass Spectrometry (MS) Sorbent Tubes, Impingers, Canisters Vehicle Emissions Testing, Air Quality Monitoring ca.gov, concawe.eu
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) Direct Air Sampling Real-time Environmental Monitoring, Breath Analysis vulcanchem.com

Compound Name Table

Compound Name
(E)-2-hexen-1-ol
1-Butene
1-octen-3-ol
2,3-dimethyl-2-butene
3-Heptene (B165601)
3-heptyne (B1585052)
a-cedrene
a-pinene
Benzene
Butanal
cis-2-penten-1-ol
cis-3-hexen-1-ol
cis-3-Heptene (B43857)
Cycloheptene
Ethanol
Ethyl butenyl ether
Ethylene
Formic Acid
Heptane (B126788)
Hydrochloric Acid
Isoprene
Limonene
Methanol
Ozone
Propanal
Toluene
trans-2-butene
trans-2-heptene
trans-2-hexen-1-ol
trans-2-octen-1-ol
trans-3-hexene
trans-4-octene

Applications and Potential Research Directions

Use as a Model Compound in Alkene Reactivity Studies

trans-3-Heptene (B81421) is utilized as a model compound to investigate the fundamental reactivity of internal alkenes. The presence of the double bond between the third and fourth carbon atoms of its seven-carbon chain provides a clear site for chemical attack, allowing researchers to study various reaction types. cymitquimica.com

Detailed research findings indicate its utility in studies related to atmospheric chemistry. For instance, its reaction rates are studied to understand how alkenes behave under atmospheric conditions. Ozonolysis is a key reaction in the atmosphere, and studies on alkenes like trans-3-hexene (B77681), a closely related compound, help elucidate the mechanisms of secondary organic aerosol (SOA) formation, where the reaction of stabilized Criegee intermediates is crucial. ebi.ac.uk The reactivity of this compound in such studies provides insight into the formation and growth of atmospheric particles. ebi.ac.uk

Furthermore, comparative reactivity studies across a range of alkenes help to understand how factors like carbon chain length influence reactivity, such as ignition delay times. researchgate.net While some studies focus on 1-alkenes, the data contributes to a broader understanding of alkene chemistry where this compound can serve as a specific example of an internal, trans-configured olefin. researchgate.net Its reactions with ions like H₃O⁺, NO⁺, and O₂⁺ have also been investigated to determine rate coefficients, which is relevant for analytical techniques such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). vulcanchem.com

Building Block in Organic Synthesis

The chemical reactivity of the double bond makes this compound a useful building block in organic synthesis. cymitquimica.comguidechem.com It serves as a starting material or intermediate for the creation of a variety of more complex organic compounds. cymitquimica.combiosynth.com

The versatility of this compound as a synthetic building block stems from its ability to undergo characteristic alkene reactions:

Addition Reactions : It can readily undergo hydrogenation to form heptane (B126788), halogenation (e.g., with bromine), and hydrohalogenation, adding atoms across the double bond to create saturated functionalized molecules. vulcanchem.comcymitquimica.comchegg.com

Epoxidation : The double bond can be converted into an epoxide, a three-membered ring containing oxygen. This reaction, for example using an agent like dimethyldioxirane, creates highly reactive intermediates that are valuable in the synthesis of pharmaceuticals and agrochemicals.

Oxidation : Besides epoxidation, other oxidative cleavage reactions can break the double bond to form smaller carbonyl compounds, which are themselves important synthetic precursors. vulcanchem.com

Through these transformations, this compound is used as an intermediate in the production of chemicals, including those used in the fragrance and flavor industries. guidechem.com

Investigations in Polymer Chemistry

This compound is an important monomer in the field of polymer chemistry. cymitquimica.comguidechem.com Its ability to undergo polymerization allows for the creation of polyolefins, which are a major class of plastics. guidechem.com

A significant area of research involves the use of this compound in "chain-walking" polymerization. vulcanchem.com Studies have shown that using specific phenyl-substituted α-diimine nickel catalysts, this compound can be polymerized to form branched, amorphous polymers. vulcanchem.com This is noteworthy because the starting material is an internal olefin, which typically does not polymerize as readily as terminal (alpha) olefins. The catalyst facilitates the isomerization of the double bond, allowing for polymerization to proceed and creating polymers with unique microstructures. tandfonline.com These branched polymers exhibit specific glass transition characteristics, opening pathways for developing novel materials with tailored properties. vulcanchem.com

Additionally, research with Ziegler-Natta catalysts has demonstrated that 3-heptene (B165601) can undergo monomer-isomerization polymerization. tandfonline.com In this process, the catalyst first isomerizes the internal olefin to 1-heptene, which then polymerizes to yield high-molecular-weight poly(1-heptene). tandfonline.com This ability to convert internal olefins into polymers expands the range of monomers available for producing valuable polymer-based materials like plastics and resins. guidechem.com

Q & A

Basic Research Questions

Q. How can trans-3-Heptene be synthesized and characterized experimentally?

  • Methodology : Utilize catalytic hydrogenation of 3-heptyne with a Lindlar catalyst to ensure stereoselective formation of the trans isomer. Characterization should involve gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the alkene geometry and carbon backbone structure. Cross-reference spectral data with authoritative databases like NIST Chemistry WebBook to validate results .

Q. What experimental conditions are critical for maintaining this compound’s stability during storage and reactions?

  • Methodology : Store the compound under inert gas (e.g., argon) at low temperatures (-20°C) to prevent oxidation or isomerization. For reactions, avoid prolonged exposure to light or acidic/basic conditions, which may induce structural changes. Monitor stability via periodic FT-IR analysis to detect carbonyl formation (indicative of oxidation) .

Q. How do researchers ensure reproducibility in this compound synthesis protocols?

  • Methodology : Document all procedural variables (e.g., catalyst loading, reaction time, solvent purity) and adhere to standardized reporting frameworks like the 3WH (Who, What, When, How) to enhance transparency. Replicate experiments across independent labs and validate results through peer review .

Advanced Research Questions

Q. What computational methods are effective for modeling this compound’s reaction mechanisms with electrophilic reagents?

  • Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate transition states and reaction pathways. Compare computational predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) to validate mechanistic hypotheses. Use software like Gaussian or ORCA for simulations .

Q. How can contradictory data on this compound’s regioselectivity in addition reactions be resolved?

  • Methodology : Conduct systematic studies varying reaction parameters (temperature, solvent polarity, catalyst). Analyze competing pathways using high-resolution mass spectrometry (HRMS) and kinetic isotope effects (KIE). Publish datasets with raw data and metadata to enable cross-lab validation and meta-analyses .

Q. What strategies are recommended for designing stereochemical studies on this compound derivatives?

  • Methodology : Synthesize diastereomeric analogs (e.g., epoxides or diols) and compare their thermodynamic stability via calorimetry. Use X-ray crystallography to resolve stereochemistry and correlate findings with NMR coupling constants. Apply the Curtin-Hammett principle to evaluate kinetic vs. thermodynamic control in stereochemical outcomes .

Q. How should researchers contextualize this compound’s environmental reactivity within broader ecological models?

  • Methodology : Perform abiotic degradation studies under simulated environmental conditions (UV exposure, aqueous hydrolysis) and quantify degradation products via LC-MS. Integrate results with computational toxicology models (e.g., ECOSAR) to predict ecological impacts. Use systematic literature reviews to identify gaps in existing environmental fate data .

Methodological Guidance for Publication

Q. What structural elements are essential for publishing this compound research in high-impact journals?

  • Guidelines : Follow IMRaD (Introduction, Methods, Results, Discussion) structure. Highlight novelty in the abstract (e.g., new synthetic routes or mechanistic insights). Use tables to compare spectroscopic data with literature values and figures to illustrate reaction mechanisms. Adhere to ACS or RSC formatting guidelines for chemistry manuscripts .

Q. How can researchers address peer-review critiques about this compound study limitations?

  • Guidelines : Preemptively discuss limitations (e.g., isomerization risks, scalability challenges) in the discussion section. Provide raw data in supplementary materials for transparency. Revise hypotheses based on reviewer feedback and conduct follow-up experiments to address methodological gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.